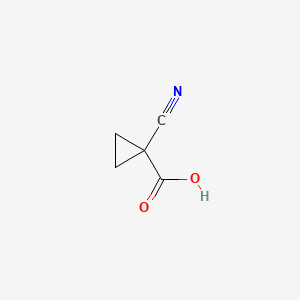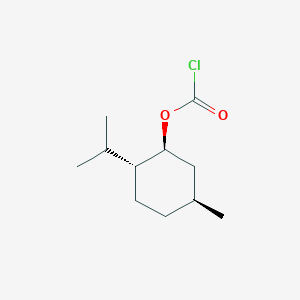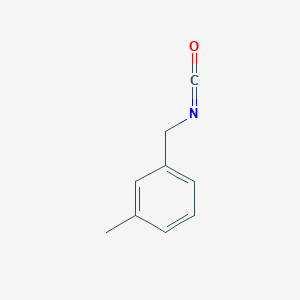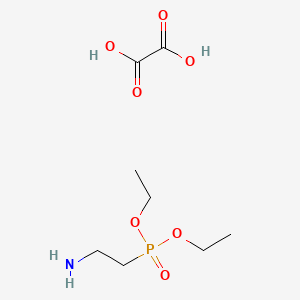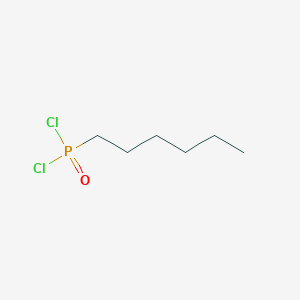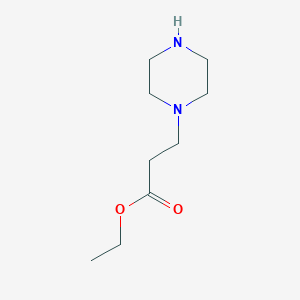
Ethyl-3-(Piperazin-1-yl)propanoat
Übersicht
Beschreibung
Ethyl 3-(piperazin-1-yl)propanoate is a chemical compound with the molecular formula C9H18N2O2. It is also known by its IUPAC name, ethyl 3-(1-piperazinyl)propanoate. This compound is characterized by the presence of a piperazine ring attached to a propanoate ester group. It is commonly used in various scientific research applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(piperazin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
Mode of Action
It is believed to act as a reversible inhibitor of enzymes and proteins. It is thought to bind to the active site of the enzyme or protein and block the substrate from binding, thereby preventing the enzyme or protein from catalyzing the reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-(piperazin-1-yl)propanoate. It is recommended to use this compound in a well-ventilated area, avoid contact with moisture, and store it in a dark place, sealed in dry, under -20°C .
Biochemische Analyse
Biochemical Properties
Ethyl 3-(piperazin-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aliphatic amines and esters, which are crucial in numerous metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins further enhances its role in biochemical processes.
Cellular Effects
Ethyl 3-(piperazin-1-yl)propanoate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, Ethyl 3-(piperazin-1-yl)propanoate can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(piperazin-1-yl)propanoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . For instance, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their activity. These molecular interactions are essential for elucidating the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(piperazin-1-yl)propanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 3-(piperazin-1-yl)propanoate remains stable under ambient conditions but may degrade over extended periods. This degradation can lead to changes in its biochemical activity and efficacy. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of temporal considerations in its application.
Dosage Effects in Animal Models
The effects of Ethyl 3-(piperazin-1-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can induce toxic or adverse effects, including tissue damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits optimal therapeutic outcomes, while exceeding this range leads to toxicity. These findings underscore the importance of dosage optimization in preclinical studies and potential therapeutic applications.
Metabolic Pathways
Ethyl 3-(piperazin-1-yl)propanoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the metabolism of aliphatic amines and esters, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes such as hydrolases and transferases are crucial for its metabolic processing. These interactions can lead to the formation of intermediate metabolites, which may further participate in downstream biochemical reactions. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Ethyl 3-(piperazin-1-yl)propanoate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s hydrophilic nature allows it to interact with aqueous environments, enhancing its distribution in tissues. Additionally, binding proteins can sequester the compound in specific cellular regions, influencing its accumulation and activity. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 3-(piperazin-1-yl)propanoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular machinery. This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions. Understanding the factors that influence its localization can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(piperazin-1-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and ethyl acrylate.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed and heated to a temperature of around 80-100°C for several hours.
Product: Ethyl 3-(piperazin-1-yl)propanoate is obtained after purification.
Industrial Production Methods
In industrial settings, the production of ethyl 3-(piperazin-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(piperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Carbethoxyethyl)piperazine
- 1-(3-Ethoxy-3-oxoprop-1-yl)piperazine
- 1-Piperazinepropanoic acid, α-methyl-, methyl ester
Uniqueness
Ethyl 3-(piperazin-1-yl)propanoate is unique due to its specific ester linkage and the presence of the piperazine ring. This combination imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in synthetic and biological studies .
Eigenschaften
IUPAC Name |
ethyl 3-piperazin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNGVSHLDOGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371379 | |
| Record name | ethyl 3-(piperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43032-38-8 | |
| Record name | ethyl 3-(piperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43032-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






